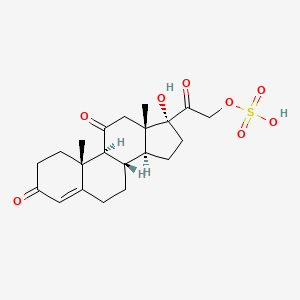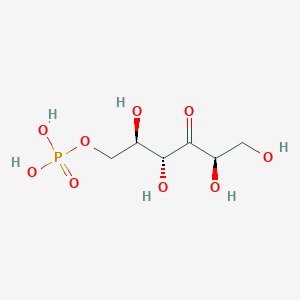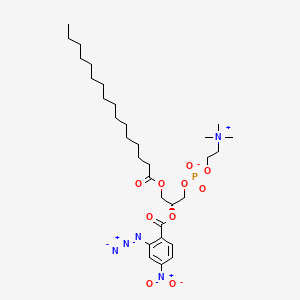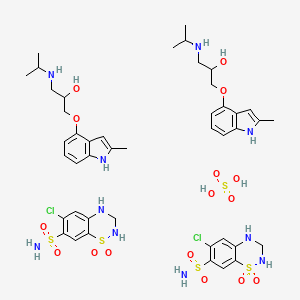
Opiniazid
Übersicht
Beschreibung
Es ist vor allem für seine antibakteriellen Eigenschaften bekannt, insbesondere als Tuberkulostatikum zur Behandlung von Tuberkulose . Die Verbindung ist durch ihre Strukturformel gekennzeichnet, die einen Pyridincarbonsäure-Rest umfasst, der über eine Hydrazidbindung mit einer Dimethoxyphenylgruppe verknüpft ist .
Wissenschaftliche Forschungsanwendungen
Opiniazida hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen und Derivate verwendet.
Biologie: Untersucht wegen seiner antibakteriellen Eigenschaften und seines potenziellen Einsatzes bei der Behandlung bakterieller Infektionen.
Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika und chemischer Zwischenprodukte.
Wirkmechanismus
Der Wirkmechanismus von Opiniazida beinhaltet seine Interaktion mit bakteriellen Enzymen und die Hemmung der Mycolsäure-Synthese . Mycolsäuren sind wesentliche Bestandteile der Mykobakterien-Zellwand, und ihre Hemmung führt zur Zellwand-Disruption und zum Absterben der Bakterienzellen. Die Verbindung zielt speziell auf das Enzym Katalase-Peroxidase ab, das an der Aktivierung der Vorstufenform von Opiniazida beteiligt ist .
Wirkmechanismus
Target of Action
Opiniazide, also known as Saluzid, is primarily used for the treatment of mycobacterial infections, most commonly tuberculosis . The primary target of Opiniazide is the bacterial enzyme KatG , a catalase-peroxidase enzyme in Mycobacterium tuberculosis .
Mode of Action
Opiniazide is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .
Biochemical Pathways
The affected biochemical pathway is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting mycolic acid synthesis, Opiniazide disrupts the integrity of the cell wall, leading to bacterial cell death .
Pharmacokinetics
It is known that the drug’s efficacy can be influenced by the patient’s nat2 genotype . Patients with a slow NAT2 genotype have higher Opiniazide exposure and a lower estimate of oral clearance .
Result of Action
The molecular and cellular effects of Opiniazide’s action result in the death of the mycobacteria. By inhibiting the synthesis of mycolic acids, an essential component of the mycobacterial cell wall, Opiniazide disrupts the integrity of the cell wall, leading to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Opiniazide. It is known that epigenetic changes, which can be influenced by environmental factors, can affect the pharmacokinetics and pharmacodynamics of various drugs . Therefore, it is plausible that environmental factors could also influence the action of Opiniazide.
Biochemische Analyse
Biochemical Properties
Opiniazide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in tuberculosis treatment. It interacts with enzymes such as catalase-peroxidase, which is crucial for the activation of the drug within the bacterial cells . The nature of these interactions involves the binding of Opiniazide to the active site of the enzyme, leading to the production of reactive oxygen species that are toxic to the bacteria.
Cellular Effects
Opiniazide affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell wall synthesis and interferes with the replication process . In mammalian cells, Opiniazide has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Opiniazide involves its activation by bacterial catalase-peroxidase, leading to the generation of reactive oxygen species . These reactive species cause damage to the bacterial DNA, proteins, and lipids, ultimately leading to cell death. Opiniazide also inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, further contributing to its bactericidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Opiniazide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that Opiniazide can have sustained effects on cellular function, particularly in terms of its bactericidal activity and its ability to modulate immune responses in mammalian cells.
Dosage Effects in Animal Models
The effects of Opiniazide vary with different dosages in animal models. At therapeutic doses, Opiniazide effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive oxygen species and the subsequent oxidative stress on the cells.
Metabolic Pathways
Opiniazide is involved in several metabolic pathways, particularly those related to its activation and detoxification. It is metabolized by liver enzymes, including cytochrome P450, which convert it into active and inactive metabolites . The active metabolites are responsible for the drug’s therapeutic effects, while the inactive metabolites are excreted from the body. Opiniazide can also affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration.
Transport and Distribution
Within cells and tissues, Opiniazide is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, Opiniazide can accumulate in certain organelles, such as lysosomes, where it exerts its bactericidal effects. The distribution of Opiniazide within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of Opiniazide is critical for its activity and function. It is primarily localized in the cytoplasm and lysosomes of bacterial cells, where it interacts with its target enzymes . In mammalian cells, Opiniazide can also localize to the mitochondria, where it may influence cellular respiration and energy production. The localization of Opiniazide is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Opiniazida kann durch die Kondensationsreaktion zwischen 4-Pyridincarbonsäurehydrazid und 2-Carboxy-3,4-Dimethoxybenzaldehyd synthetisiert werden . Die Reaktion umfasst typischerweise die folgenden Schritte:
- Auflösen von 4-Pyridincarbonsäurehydrazid in einem geeigneten Lösungsmittel wie Ethanol.
- Zugabe von 2-Carboxy-3,4-Dimethoxybenzaldehyd zur Lösung.
- Erhitzen des Reaktionsgemisches unter Rückflussbedingungen für mehrere Stunden.
- Abkühlen des Reaktionsgemisches, um das Produkt auszufällen.
- Filtration und Reinigung des Produkts durch Umkristallisation.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von Opiniazida ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl optimiert werden, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Opiniazida durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Opiniazida in seine entsprechenden Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring stattfinden und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base wie Natriumhydroxid verwendet werden.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isoniazid: Ein weiteres Tuberkulostatikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Strukturmerkmalen.
Einzigartigkeit
Opiniazida ist einzigartig aufgrund seiner spezifischen Strukturmerkmale, zu denen die Dimethoxyphenylgruppe und die Hydrazidbindung gehören. Diese Merkmale tragen zu seinem besonderen pharmakologischen Profil und seiner antibakteriellen Aktivität bei.
Eigenschaften
IUPAC Name |
2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFNANHKYNZNI-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2779-55-7 | |
| Record name | Opiniazide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPINIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















